n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride
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Overview
Description
n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol . It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is used in drug development and pharmacological studies.
Industry: The compound is utilized in the production of various chemical products and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride typically involves the reaction of 2-(2-aminoethoxy)aniline with acetic anhydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Mechanism of Action
The mechanism of action of n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-aminoethoxy)phenyl]acetamide
- N-[2-(2-aminoethoxy)phenyl]acetamide;hydrochloride
Uniqueness
n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIFTOBILLQGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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